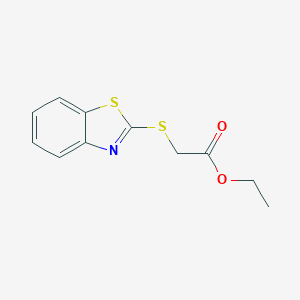

2-(1,3-Benzotiazol-2-ilsulfanyl)acetato de etilo

Descripción general

Descripción

Synthesis Analysis

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis

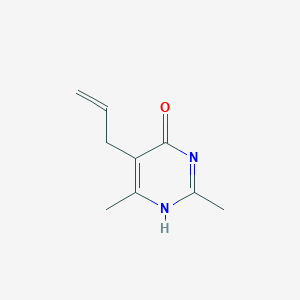

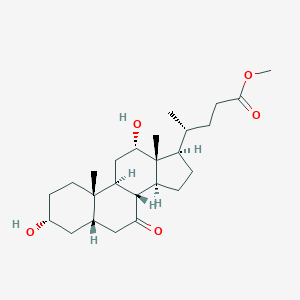

The molecular formula of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is C11H11NO2S2 . The canonical SMILES structure is CCOC(=O)CSC1=NC2=CC=CC=C2S1 .Chemical Reactions Analysis

The title reagent engaged in the modified Julia olefination with aldehydes under mild reaction conditions (DBU, CH2Cl2, rt or −78 °C) to yield α, β -unsaturated esters .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is 253.341 g/mol . It has 5 H-Bond acceptors and 0 H-Bond donors .Aplicaciones Científicas De Investigación

Actividad anticonvulsiva

Se diseñó y sintetizó una serie de compuestos, incluido “2-(1,3-Benzotiazol-2-ilsulfanyl)acetato de etilo”, para evaluar la actividad anticonvulsiva . La actividad anticonvulsiva de estos compuestos se evaluó mediante la prueba de convulsiones psicomotoras de 6 Hz . Uno de los compuestos más activos de la serie mostró una protección significativa a una dosis de 100 mg/kg en ratones .

Evaluación de la neurotoxicidad

Estos compuestos también se evaluaron para la neurotoxicidad . Esto es crucial en el desarrollo de nuevos fármacos, ya que es importante evaluar los posibles efectos adversos en el sistema nervioso.

Estudio computacional de farmacóforo

Se llevó a cabo un estudio computacional para el cálculo del patrón de farmacóforo y la predicción de las propiedades farmacocinéticas . Esto ayuda a comprender la interacción de estos compuestos con los sistemas biológicos y a predecir su comportamiento en el cuerpo.

Propiedades de unión con dianas moleculares de la epilepsia

Los compuestos del título han exhibido buenas propiedades de unión con dianas moleculares de la epilepsia, como GABA (A) alfa-1, glutamato, receptores GABA (A) delta e intercambiador Na/H<a aria-label="1: " data-citationid="ec275fe8-89e3-fb0f-

Mecanismo De Acción

Target of Action

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that has been evaluated for its anticonvulsant activity . The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are key factors in the onset of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate are those involved in neuronal signaling and excitability. By modulating the activity of key receptors and transporters, the compound can influence the flow of ions across neuronal membranes, which in turn can affect the propagation of action potentials along neuronal pathways .

Pharmacokinetics

A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties . The impact of these properties on the compound’s bioavailability and therapeutic efficacy would be an important area for future research.

Result of Action

The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-[4-(4-bromophenoxy)benzylidene] acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound’s action can result in a significant reduction in seizure activity.

Safety and Hazards

The safety data sheet for a similar compound, Ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

Análisis Bioquímico

Biochemical Properties

It has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Cellular Effects

Preliminary studies suggest that it may have potential anticonvulsant activity .

Molecular Mechanism

It is believed to interact with various molecular targets associated with epilepsy, suggesting a potential role in modulating neuronal activity .

Dosage Effects in Animal Models

The dosage effects of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate in animal models have not been extensively studied. One study reported that a compound in the same series showed 75% protection at a dose of 100 mg/kg in mice .

Propiedades

IUPAC Name |

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZLAJJSFPATME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214015 | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24044-88-0, 64036-42-6 | |

| Record name | Acetic acid, (2-benzothiazolylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)

![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)